3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) is a haloalkane compound primarily recognized for its role as a chemical intermediate in the synthesis of other fluorinated compounds. [, , ] While it has been explored in various research contexts, it's crucial to emphasize that HCFC-243db is not a pharmaceutical agent and therefore lacks information regarding drug use, dosage, or side effects.
3,3-Dichloro-1,1,1-trifluoropropane is an organofluorine compound with the molecular formula and a CAS Registry Number of 460-69-5. This compound appears as a colorless liquid and is notable for its unique chemical properties due to the presence of both chlorine and fluorine atoms in its structure. It is primarily utilized in various industrial applications, particularly in synthetic chemistry, where its reactivity allows for diverse chemical transformations
3,3-Dichloro-1,1,1-trifluoropropane falls under the category of halogenated hydrocarbons. It is classified as a chlorofluorocarbon (CFC), which are compounds that contain both chlorine and fluorine atoms. These compounds are often studied for their potential environmental impacts, particularly in relation to ozone depletion and greenhouse gas effects
The synthesis of 3,3-Dichloro-1,1,1-trifluoropropane can be achieved through several methods:
The molecular structure of 3,3-Dichloro-1,1,1-trifluoropropane features three fluorine atoms and two chlorine atoms attached to a three-carbon alkane backbone. The spatial arrangement of these atoms contributes significantly to the compound's chemical behavior.
3,3-Dichloro-1,1,1-trifluoropropane can undergo various chemical reactions:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and presence of catalysts—are critical for optimizing yields and minimizing by-products.
The mechanism by which 3,3-Dichloro-1,1,1-trifluoropropane reacts typically involves nucleophilic attack on the carbon atom bonded to chlorine or fluorine. This can lead to various pathways depending on the nature of the incoming nucleophile.
Quantitative studies have shown that substitution reactions tend to proceed via bimolecular mechanisms (SN2), especially when strong nucleophiles are involved. The stability of intermediates formed during these reactions can significantly influence the reaction rates and outcomes .
Thermodynamic data indicate that the enthalpy of vaporization is approximately , reflecting its volatility as a liquid at room temperature
3,3-Dichloro-1,1,1-trifluoropropane has several applications in scientific research:
Catalytic fluorination represents the dominant industrial method for synthesizing 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa, CAS 460-69-5) via halogen exchange reactions. The process typically employs chromium-based catalysts (e.g., CrF₃) supported on activated carbon, facilitating the substitution of chlorine atoms with fluorine derived from anhydrous hydrogen fluoride (HF). A large-scale industrial process utilizes a nickel flow reactor operating at 190–250°C, where 1,1,1,3,3,3-hexachloropropane (HCP) reacts with HF in a 1:3.6 molar ratio. This configuration achieves 85% yield of 243fa with 93.2% purity, demonstrating exceptional selectivity for the trifluoromethyl group formation while preserving the dichloromethyl moiety. Catalyst longevity is confirmed by the absence of polymer formation after processing 369.6 kg of HCP feedstock [1].
Alternative catalysts include antimony halides (SbCl₅, SbF₅) and aluminum fluorochlorides, which operate under milder conditions (80–150°C) but require longer reaction times. Phase-transfer catalysts such as quaternary ammonium salts or crown ethers enable liquid-phase fluorination at temperatures below 100°C by enhancing HF solubility in organic phases. These systems achieve up to 78% selectivity for 243fa but face challenges in catalyst recovery and HF management [2] [4] .
Table 1: Catalytic Systems for 243fa Synthesis via Halogen Exchange
Catalyst System | Temperature (°C) | HF:Molar Ratio | Selectivity (%) | Reactor Type |
---|---|---|---|---|
CrF₃/Activated Carbon | 190–250 | 3.6:1 | 93.2% | Nickel Flow Reactor |
SbCl₅/SbF₅ | 80–150 | 4:1 | 78–85% | Batch Autoclave |
(C₄H₉)₄N⁺HSO₄⁻ | 60–90 | 3:1 | 70–75% | Stirred Tank |
Gas-phase chlorination of 1,1,1-trifluoropropane derivatives provides a direct route to 243fa through radical-mediated mechanisms. Thermodynamic studies confirm the exothermic nature (ΔfH°gas = -803.5 ± 4.4 kJ/mol) of these reactions, which proceed optimally between 300–400°C. The reaction of 1,1,1-trifluoro-3-chloropropane with chlorine radicals yields 243fa with >90% conversion when initiated by UV light or thermal decomposition of chlorine donors [5] [10].
Critical parameters for yield optimization include:
The liquid-phase heat capacity (Cp,liquid = 191.29 J/mol·K at 298.15 K) and vaporization enthalpy (ΔvapH° = 34.1 kJ/mol) significantly influence reactor cooling requirements. Impurity profiles reveal <2% 1,1,1,3-tetrachloro-3-fluoropropane formation when operating below 350°C, validated by GC-MS analysis [5] [7] [10].
Table 2: Thermodynamic Parameters for 243fa Synthesis
Parameter | Value | Conditions | Significance |
---|---|---|---|
ΔfH°gas | -803.5 ± 4.4 kJ/mol | 298K | Reaction exothermicity |
Cp,liquid | 191.29 J/mol·K | 298K | Cooling system design |
ΔvapH° | 34.1 kJ/mol | Boiling point | Separation energy |
Tboil | 72.4°C | 1 atm | Purification target |
Continuous-flow systems outperform batch reactors in 243fa manufacturing due to superior heat transfer management and precise residence time control. A patented industrial design employs a nickel evaporator (40 cm diameter × 20 cm height) coupled to a catalytic column (40 cm × 150 cm) packed with CrF₃/activated carbon. The system maintains a 0.24 kg/h HF flow rate and 9.03 ml/min HCP feed, vaporizing reactants before catalytic contact at 250°C. This configuration achieves 93.2% pure 243fa at 85% yield, with a production capacity exceeding 400 kg/day [1] [4].
Key engineering considerations include:
Recent innovations incorporate static mixers upstream of the catalyst bed to enhance gas-phase homogeneity, reducing byproduct formation by 12% compared to conventional designs. Computational fluid dynamics (CFD) modeling confirms a 40% reduction in temperature gradients within optimized reactor geometries [1] [4] .
Table 3: Continuous-Flow Reactor Parameters for 243fa Production
Component | Specifications | Function | Operational Parameters |
---|---|---|---|
Preheater Zone | Nickel Alloy | Feedstock vaporization | 250°C, 2–3 bar |
Catalyst Bed | CrF₃/Activated Carbon (17 wt%) | Halogen exchange | 190°C, LHSV = 0.8 h⁻¹ |
Quench System | Water-cooled traps | Product/HF separation | 5–10°C |
HF Recovery | Distillation columns | HF purification | -30°C, 15 bar |
Dehydrohalogenation of higher halogenated precursors like 1,1,1,3,3-pentachloropropane generates 243fa through selective hydrogen halide elimination. Chromium(III) oxide (Cr₂O₃) and iron fluorides exhibit high activity in vapor-phase systems at 300–400°C, achieving 88–92% conversion with 243fa selectivity >85%. The reaction proceeds via E2 elimination kinetics, where surface Lewis acid sites facilitate chloride abstraction from C3 position, preserving the -CF₃ group intact [2] [4] .
Liquid-phase systems employ phase-transfer catalysts such as benzyltriethylammonium chloride with 50% NaOH solution, enabling dehydrochlorination below 100°C. This method yields 243fa with 95% purity but requires careful pH control to prevent hydrolysis. Lewis acid promoters (AlCl₃, SbF₅) enhance regioselectivity by coordinating with chlorine atoms at sterically accessible sites, reducing byproduct formation by 30% compared to uncatalyzed reactions [2] [6].
Table 4: Catalyst Performance in 243fa Dehydrohalogenation
Catalyst | Temperature (°C) | Conversion (%) | 243fa Selectivity (%) | Byproducts |
---|---|---|---|---|
Cr₂O₃/Al₂O₃ | 350 | 92 | 87 | 3-Chloro-1,1,1-trifluoropropene |
FeF₃/C | 380 | 88 | 85 | Oligomers |
BzEt₃N⁺Cl⁻/NaOH | 90 | 95 | 93 | Hydrolysis products |
AlCl₃ (2 mol%) | 120 | 97 | 95 | Isomeric dichlorides |
Comprehensive Compound Index
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